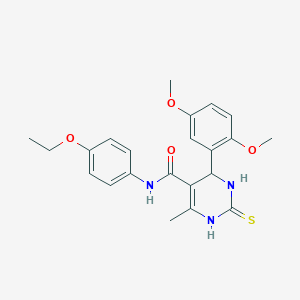
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide), also known as DMBP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBP is a biphenyl derivative that has been synthesized for use as a potential inhibitor of protein-protein interactions.
作用機序
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby disrupting the formation of the protein complex. This mechanism has been demonstrated in vitro using various protein-protein interaction assays. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit the interaction between p53 and MDM2, which is a critical interaction in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to have minimal toxicity in vitro and in vivo. In a study using human cancer cell lines, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited cell proliferation and induced apoptosis. In a mouse model of breast cancer, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited tumor growth and metastasis. These results suggest that N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has potential as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
One advantage of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its specificity for protein-protein interactions. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit specific protein-protein interactions without affecting other cellular processes. This specificity is crucial for the development of therapeutics that target specific diseases. However, one limitation of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
Future research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) could focus on the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies could investigate the potential of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Moreover, the development of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) involves the reaction of 3,3'-dimethoxy-4,4'-biphenyldiamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a white solid with a melting point of 150-152°C.
科学的研究の応用
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to be a potential inhibitor of protein-protein interactions. Protein-protein interactions are involved in a wide range of biological processes, including signal transduction, gene regulation, and immune response. Dysregulation of protein-protein interactions can lead to various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Therefore, inhibition of protein-protein interactions is a promising strategy for the development of novel therapeutics.
特性
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-21(39-25-11-7-5-8-12-25)31(35)33-27-17-15-23(19-29(27)37-3)24-16-18-28(30(20-24)38-4)34-32(36)22(2)40-26-13-9-6-10-14-26/h5-22H,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIAPFSVOYSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)

![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)
![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)